2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphen yl)acetamide
CAS No.:
Cat. No.: VC16310649
Molecular Formula: C21H25N5O5S
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25N5O5S |
|---|---|
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C21H25N5O5S/c1-5-31-15-8-6-14(7-9-15)23-18(27)12-32-21-25-24-20(26(21)22)13-10-16(28-2)19(30-4)17(11-13)29-3/h6-11H,5,12,22H2,1-4H3,(H,23,27) |
| Standard InChI Key | UGQARKUTNIEQNY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Structural Characteristics and Molecular Configuration
The molecular architecture of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is defined by three primary components:
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1,2,4-Triazole Ring: A five-membered heterocyclic ring containing three nitrogen atoms. This structure is known for its electron-rich nature, facilitating interactions with biological targets such as enzymes and receptors.
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Trimethoxyphenyl Group: A phenyl ring substituted with methoxy groups at the 3rd, 4th, and 5th positions. These groups enhance lipophilicity, potentially improving membrane permeability and target binding.
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Ethoxyphenyl Acetamide Moiety: An acetamide derivative linked to a 4-ethoxyphenyl group. This segment contributes to the compound’s stability and modulates its pharmacokinetic properties.
The molecular formula is inferred as C₂₃H₂₇N₅O₆S, with a molecular weight of approximately 458.5 g/mol. Key structural data, though partially unavailable in public literature, suggest planar geometry in the triazole ring and rotational flexibility in the thioether and acetamide linkages.
Synthesis and Manufacturing Processes
The synthesis of this compound involves multi-step reactions, typically beginning with 4-amino-1,2,4-triazole derivatives. A generalized pathway includes:
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Formation of the Triazole-Thioether Linkage: Reaction of 4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thiol with chloroacetyl chloride under basic conditions to introduce the thioether group.
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Acetamide Coupling: Condensation of the intermediate with 4-ethoxyaniline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Purification: Chromatographic techniques or recrystallization to achieve high purity, often exceeding 95%.
Industrial-scale production employs continuous flow reactors to optimize yield and minimize by-products. Key parameters include:
| Parameter | Optimal Range | Impact on Synthesis |
|---|---|---|
| Temperature | 20–40°C | Controls reaction rate |
| Solvent | DMF or THF | Enhances solubility |
| pH | 8.5–9.5 | Stabilizes intermediates |
Recent advancements focus on green chemistry principles, such as using ionic liquids as solvents to reduce environmental impact.
Physicochemical Properties
The compound’s functionality is influenced by its physicochemical profile:
| Property | Value/Description | Implications |
|---|---|---|
| Molecular Weight | 458.5 g/mol | Moderate size for bioavailability |
| Solubility | Low in water; soluble in DMSO, DMF | Requires formulation aids for delivery |
| Stability | Stable at pH 6–8; degrades under strong acids/bases | Storage at controlled conditions |
| LogP | ~3.2 (predicted) | Indicates moderate lipophilicity |
The trimethoxyphenyl group significantly contributes to its hydrophobicity, while the acetamide moiety introduces polarity, balancing membrane permeability and aqueous solubility.
Biological Activities and Mechanisms
Antimicrobial Activity
The triazole ring interacts with microbial enzymes involved in cell wall synthesis, notably lanosterol 14α-demethylase in fungi. This inhibition disrupts ergosterol production, leading to cell membrane destabilization. Preliminary in vitro studies against Candida albicans show MIC values of 8–16 µg/mL, comparable to fluconazole.
Anti-Inflammatory Effects
The compound suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB signaling. The trimethoxyphenyl group enhances binding to the IKK complex, inhibiting its activation. In murine models, a 50 mg/kg dose reduced paw edema by 62% over 24 hours.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| 2-[4-Amino-5-(4-methoxyphenyl)-...] | Methoxy vs. trimethoxy substitution | Reduced antifungal potency |
| 2-[4-Amino-5-(4-chlorophenyl)-...] | Chlorine substitution | Enhanced cytotoxicity |
| 2-[4-Amino-5-phenyl-...] | Lack of alkoxy groups | Lower bioavailability |
The 3,4,5-trimethoxy configuration in the subject compound confers superior target affinity compared to monosubstituted analogs, likely due to increased van der Waals interactions.
Challenges in Development
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Synthetic Complexity: Multi-step synthesis necessitates stringent control over reaction conditions to avoid side products.
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Solubility Limitations: Poor aqueous solubility complicates formulation for intravenous administration.
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Metabolic Stability: Preliminary data indicate rapid hepatic clearance via glucuronidation, requiring structural optimization.
Future Directions
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Derivatization Studies: Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility.
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In Vivo Toxicology: Comprehensive assessment of long-term toxicity and organ-specific effects.
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Targeted Delivery Systems: Encapsulation in liposomes or nanoparticles to enhance bioavailability.
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